Attenuated hERG Channel Inhibition Compared to Lead NBTI Compound 1a
hERG-IN-1 (compound 2a) demonstrates a profound reduction in hERG channel inhibition relative to its direct structural analog and lead compound, 1a. While compound 1a potently inhibits the hERG cardiac ion channel with an IC50 of 0.90 μM, hERG-IN-1 exhibits minimal inhibition, achieving less than 1% blockade at a concentration of 10 μM in the same electrophysiological patch clamp assay . This represents a dramatic improvement in the cardiac safety margin, a critical optimization parameter for the NBTI class .
| Evidence Dimension | hERG Potassium Channel Inhibition |
|---|---|
| Target Compound Data | <1% inhibition at 10 μM |
| Comparator Or Baseline | Compound 1a: IC50 = 0.90 μM |
| Quantified Difference | hERG-IN-1 exhibits a >10-fold reduction in hERG affinity, shifting from a potent sub-micromolar inhibitor to a compound with negligible activity. |
| Conditions | Electrophysiological patch clamp assay at 37°C on hERG channels. |
Why This Matters
This data confirms hERG-IN-1 as the optimal choice for NBTI research where minimizing hERG-related cardiac confounding is paramount, avoiding the safety liabilities inherent to earlier analogs like compound 1a.
- [1] Cumming, J. G., Kreis, L. M., Kühne, H., Wermuth, R., Vercruysse, M., Cantrill, C., ... & Fossati, G. (2023). Novel Indane-Containing NBTIs with Potent Anti-Gram-Negative Activity and Minimal hERG Inhibition. ACS Medicinal Chemistry Letters, 14(12), 1791-1799. View Source
